Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate
Description
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate (CAS: 1210775-07-7) is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO₄ (as its hydrochloride salt) and a molecular weight of 275.73 g/mol . Structurally, it features a methyl ester backbone linked to a 3,5-dimethoxyphenylmethylamino group. This compound is primarily utilized in research and development (R&D) for applications in medicinal chemistry and organic synthesis . Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental studies .
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO4/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
YGPRZWHBHAWENE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate typically involves the reaction of 3,5-dimethoxybenzylamine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of methoxy groups and the ester functional group may enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Dimethoxyphenyl Moieties
Several compounds share structural similarities with Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate, differing in substituents or ester groups:
Key Observations :
Functional Group Variations
Amino-Acetate Derivatives
- Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689747-00-0): Contains a triazole ring and sulfanyl group, introducing additional hydrogen-bonding and redox-active sites absent in the target compound . This structural complexity may enhance biological activity (e.g., enzyme inhibition) but reduces synthetic accessibility compared to the simpler amino-acetate backbone .
Pyrimidinyl and Pyridinyl Derivatives
- Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (CAS: -): Features a pyridinyl-ethenyl linkage and pyrimidinyl-dione group, enabling π-π stacking interactions and metal coordination, unlike the target compound’s dimethoxyphenyl system . Such derivatives are often explored for antimicrobial or anticancer applications due to their heteroaromatic pharmacophores .
Biological Activity
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a methoxy-substituted phenyl ring and an acetamide functional group. Its chemical formula is , and it has a molecular weight of approximately 227.24 g/mol. The presence of methoxy groups is known to influence the compound's lipophilicity and biological activity.
1. Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar methoxy substitutions have shown promising antiproliferative effects against various cancer cell lines.
- Case Study: Antiproliferative Effects
2. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Mechanism of Action
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activity of this compound:
- Cell Viability Assays
- Enzyme Kinetics
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
